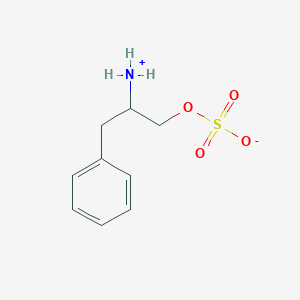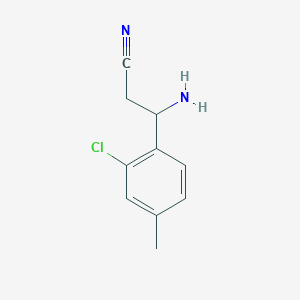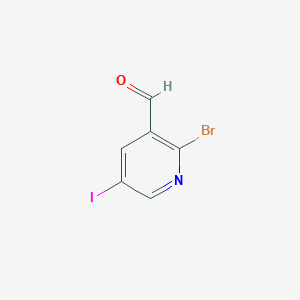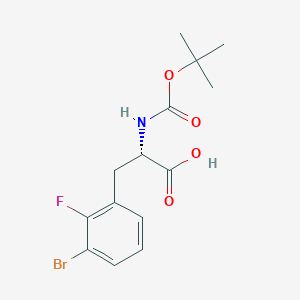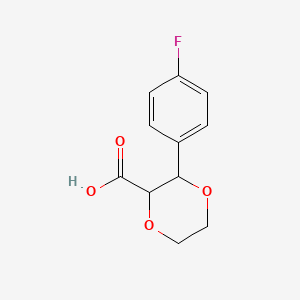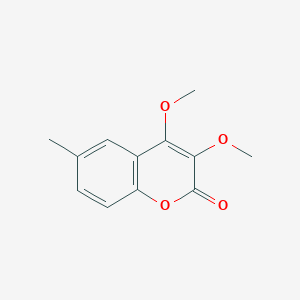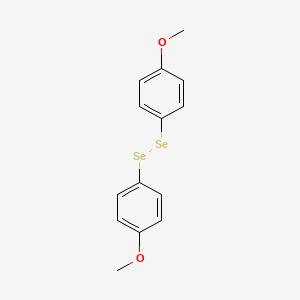
Diselenide, bis(4-methoxyphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-methoxyphenyl)diselane is an organoselenium compound with the molecular formula C14H14O2Se2 It is characterized by the presence of two selenium atoms bonded to two 4-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methoxyphenyl)diselane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with selenium powder. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(4-methoxyphenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-methoxyphenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis(4-methoxyphenyl)diselane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate redox reactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-methoxyphenyl)diselane involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as a redox modulator. This property is particularly relevant in biological systems, where it can influence cellular redox states and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(4-fluorophenyl)diselane
- 1,2-Bis(4-chlorophenyl)diselane
- 1,2-Bis(4-bromophenyl)diselane
Uniqueness
1,2-Bis(4-methoxyphenyl)diselane is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. Compared to its halogenated analogs, the methoxy groups can donate electron density, potentially enhancing its antioxidant properties and making it more reactive in certain chemical transformations .
Propiedades
Número CAS |
38762-70-8 |
|---|---|
Fórmula molecular |
C14H14O2Se2 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
1-methoxy-4-[(4-methoxyphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14O2Se2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
RLDSFBXSHHFHGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


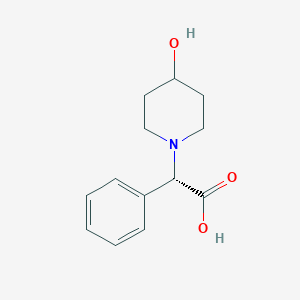
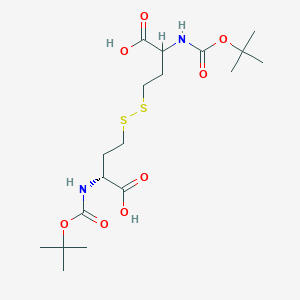
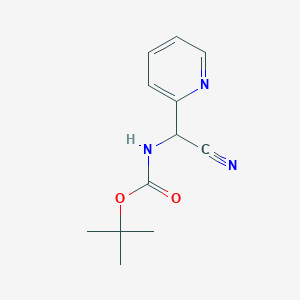

![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)

